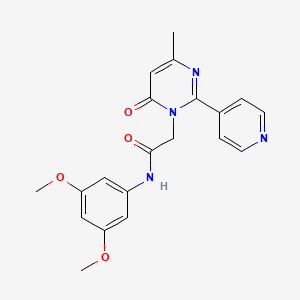

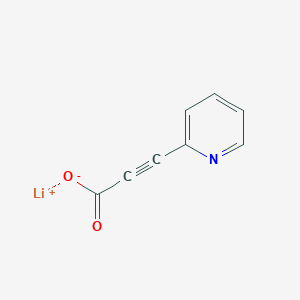

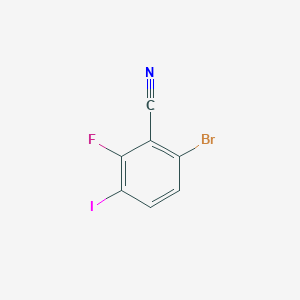

Lithium;3-pyridin-2-ylprop-2-ynoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of lithium complexes involves the reaction of lithium with organic or organometallic compounds. For instance, lithium complexes of 2-(diphenylphosphinoamino)pyridine have been synthesized from corresponding neutral compounds, showing metal ion coordination to nitrogen atoms forming constrained ring structures (Kochappilly O. Xavier et al., 2004). Another example includes the synthesis of lithium 3-trifluoromethyl-1,3-diketonates containing pyridyl substituents, revealing specific features of crystal structures and polymeric structure with lithium cations in different coordination modes (P. Slepukhin et al., 2019).

Molecular Structure Analysis

The molecular structure of lithium complexes can be characterized by X-ray diffraction, revealing coordination modes and ring structures. For example, the lithium salt of pyridine-3-sulfonic acid shows electrostatic interactions and π–π interactions between pyridine moieties, indicating a three-dimensional structure (A. V. D. Lee & M. Barboiu, 2004).

Chemical Reactions and Properties

Lithium complexes undergo various chemical reactions, including metalation, which can be used for organic synthesis. The migration of lithium in the pyridinic series has been explored for isomerization and transformation reactions, showing new possibilities for pyridinic organic synthesis (M. Mallet et al., 1990).

Physical Properties Analysis

The physical properties of lithium complexes, such as stability and crystallinity, can be assessed through thermogravimetric analysis and solid-state NMR. For example, a lithium-based metal-organic framework demonstrated stability up to 280°C under a N2 atmosphere and showed dynamic structural behavior upon solvent removal (D. Banerjee et al., 2010).

Applications De Recherche Scientifique

Skeletal-Protecting Action

Lithium, recognized for its mood-stabilizing properties, has also been explored for its potential benefits beyond psychiatric applications. Notably, its effects on bone health have garnered attention. Research indicates that lithium can enhance osteoblastic activities and suppress osteoclastic activities, thereby conferring protection to the skeleton. This effect is attributed to lithium's action on various signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and BMP-2 pathways for osteoblasts, and the inhibition of the RANK/RANKL/OPG system for osteoclasts. However, while animal studies report positive outcomes on defective bones, the effects in humans remain inconsistent, highlighting the need for further clinical trials to validate lithium's osteoprotective utility (Wong, Chin, & Ima-Nirwana, 2020).

Inhibition of GSK3 and Therapeutic Implications

Lithium's mechanism of action in treating bipolar disorder may involve the inhibition of glycogen synthase kinase 3 (GSK3), a critical regulator of multiple signal transduction pathways. The inhibition of GSK3 by lithium correlates with several known effects of the drug, including impacts on development, insulin signaling, and potentially its therapeutic effects in bipolar disorder. This suggests a central role for GSK3 in mediating lithium's behavioral effects, supported by observations in mice treated with lithium or GSK3 inhibitors (O'Brien & Klein, 2009).

Energy Storage Applications

Lithium's role as a cathode material in rechargeable batteries has been pivotal in modern energy storage technologies. Its growing demand in the energy sector, driven by applications in electric vehicles and grid storage, underscores the strategic importance of lithium. Efficient processing and recovery methods are crucial for sustainable lithium exploitation, with research focusing on the extraction from minerals, brine, and recycling of spent lithium-ion batteries. This comprehensive overview underscores the economic and technological significance of lithium in energy storage and production (Choubey et al., 2016).

Solid-State Li-ion Conductors

The development of lithium-containing NASICON-structured materials has shown promise for use in solid-state Li-ion batteries. These materials offer potential advantages in electrochemical energy storage due to their high lithium ion conductivity. Research has identified compositions and structures that achieve high conductivities, suggesting areas for further investigation to enhance the performance of solid-state electrolytes. Such advancements could support future research in energy storage technologies (Rossbach, Tietz, & Grieshammer, 2018).

Anti-inflammatory Effects

Lithium has demonstrated anti-inflammatory effects, which may contribute to its therapeutic efficacy in treating bipolar disorder. Studies have shown that lithium can suppress the expression of cyclooxygenase-2, inhibit the production of interleukin (IL)-1β and tumor necrosis factor-α, and enhance the synthesis of IL-2 and IL-10. These findings suggest that lithium's anti-inflammatory properties could play a role in its overall therapeutic profile, although further research is needed to fully understand these effects (Nassar & Azab, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

lithium;3-pyridin-2-ylprop-2-ynoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2.Li/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWSZBXKOBFELI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=NC(=C1)C#CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4LiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;3-pyridin-2-ylprop-2-ynoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![N-[2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2494004.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)

![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)